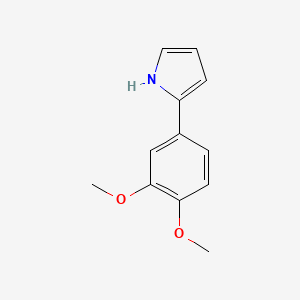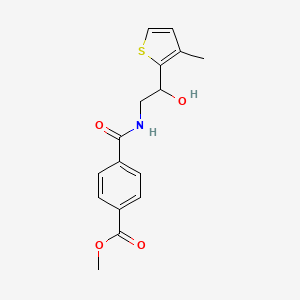
Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate” is a complex organic compound. It likely contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . Thiophene and its derivatives are important in the field of medicinal chemistry and have a wide range of therapeutic properties .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .科学的研究の応用
Synthesis and Characterization
Intelligent and Efficient Synthesis : A study by Arrousse et al. (2021) focused on synthesizing new inhibitors for mild steel corrosion in acidic media. They developed an economical method with high yield for synthesizing similar compounds, which are good inhibitors in an acidic environment and protect mild steel against corrosion.
Photophysical Properties : The photophysical properties of similar compounds were investigated by Kim et al. (2021), revealing unique luminescence properties dependent on substituted groups, enhancing quantum yield in various solvents.
Electrochemical and Electrochromic Properties : A study by Hu et al. (2013) synthesized and characterized monomers with good electrochemical activity and unique UV–vis absorption due to acceptor groups, indicating potential applications in electrochromic devices.
Pharmaceutical Applications
Potential Antimicrobial Agents : Desai et al. (2007) synthesized new quinazolines with significant antibacterial and antifungal activities against various microorganisms.
Antihyperglycemic Agents : Research by Kees et al. (1996) on (4-substituted benzyl)(trifluoromethyl)pyrazoles and -pyrazolones, which are structurally related, showed potent antihyperglycemic activity in diabetic mice, suggesting a new class of antihyperglycemic agents.
Hepatitis C and Anti-SARS Agents : Rong et al. (2012) described a synthesis method for compounds with activities against hepatitis C virus, severe acute respiratory syndrome, and HIV-1 integrase.
Materials Science Applications
Ternary Blend Polymer Solar Cells : Cheng et al. (2014) used related compounds in polymer solar cells, demonstrating an increase in power conversion efficiency due to improved charge transfer routes, highlighting potential in renewable energy applications.
Organic Electrochromic Devices : Wan et al. (2018) synthesized organic conjugated oligomers for flexible organic electrochromic devices, showing reversible color changes and high optical contrast, indicating potential for low-voltage-driven, flexible display technology.
作用機序
将来の方向性
Thiophene and its derivatives continue to attract great interest in industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
特性
IUPAC Name |
methyl 4-[[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10-7-8-22-14(10)13(18)9-17-15(19)11-3-5-12(6-4-11)16(20)21-2/h3-8,13,18H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUWGBBZJGPUCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

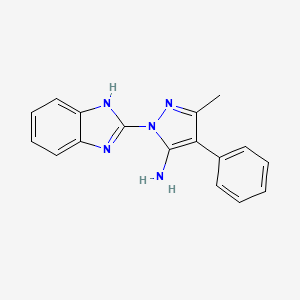
![7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2865730.png)
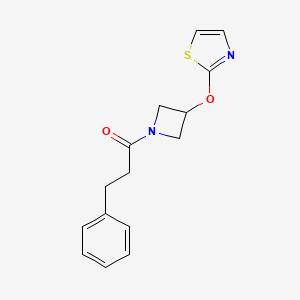
![N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2865732.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2865733.png)
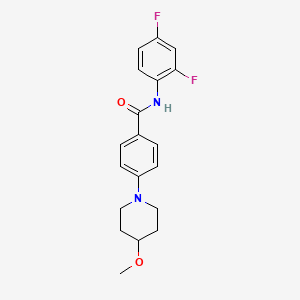
![2-[Benzyl(methyl)amino]propanoic acid](/img/structure/B2865735.png)
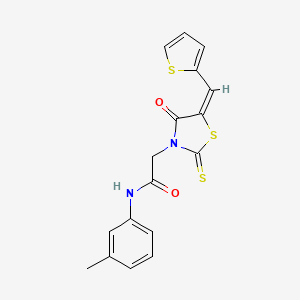
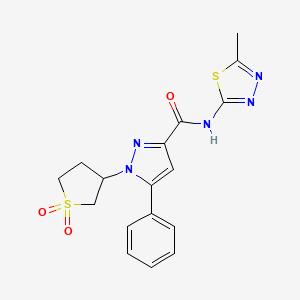
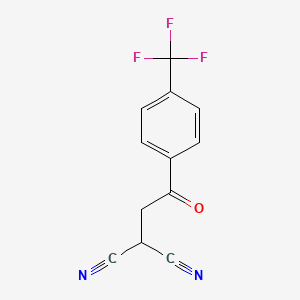
![2-chloro-N-{[5-(dimethylsulfamoyl)thiophen-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2865749.png)

![1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2865751.png)
